1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea
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Overview
Description
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a cyclohexyl group and a piperidine moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methyl-4-piperidinemethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclohexyl-3-((1-methylpiperidin-4-yl)methyl)urea can be compared with other urea derivatives and piperidine-containing compounds. Similar compounds include:
- 1-Cyclohexyl-3-(piperidin-4-yl)urea
- 1-Cyclohexyl-3-((1-ethylpiperidin-4-yl)methyl)urea
- 1-Cyclohexyl-3-((1-methylpiperidin-3-yl)methyl)urea
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its properties and interactions.
Properties
IUPAC Name |
1-cyclohexyl-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-17-9-7-12(8-10-17)11-15-14(18)16-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFPCVSJJBVQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.